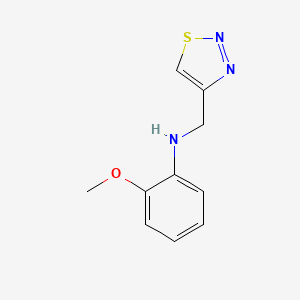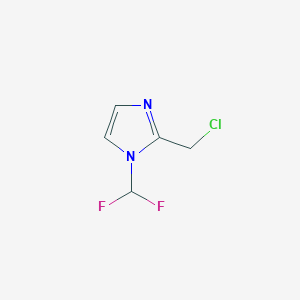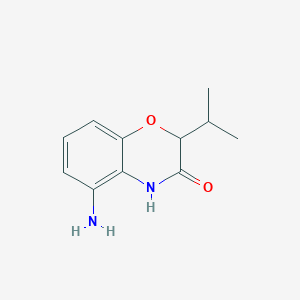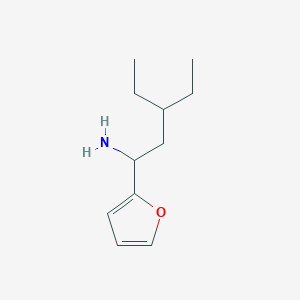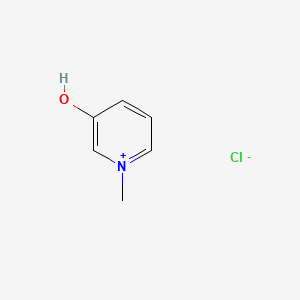
3-Hydroxy-1-methylpyridin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-1-methylpyridin-1-ium chloride is a chemical compound with the molecular formula C6H8ClNO. It is a pyridinium salt, which means it is derived from pyridine, a basic heterocyclic organic compound. This compound is known for its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-methylpyridin-1-ium chloride typically involves the methylation of 3-hydroxypyridine. This can be achieved by treating 3-hydroxypyridine with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide. The reaction is usually carried out in an organic solvent like acetone or ethanol under reflux conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-1-methylpyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it back to its parent pyridine compound.
Substitution: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce various substituted pyridinium salts.
Scientific Research Applications
3-Hydroxy-1-methylpyridin-1-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and metabolic pathways.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the manufacture of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-1-methylpyridin-1-ium chloride involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby modulating their activity. This compound may also interact with cellular receptors and ion channels, influencing various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-1-methylpyridin-1-ium bromide: Similar in structure but contains a bromide ion instead of chloride.
Pyridostigmine bromide: A related compound used as a cholinesterase inhibitor in the treatment of myasthenia gravis.
Uniqueness
3-Hydroxy-1-methylpyridin-1-ium chloride is unique due to its specific chloride ion, which can influence its solubility, reactivity, and interaction with biological targets compared to its bromide counterpart. Its distinct properties make it suitable for specific applications in research and industry.
Properties
Molecular Formula |
C6H8ClNO |
|---|---|
Molecular Weight |
145.59 g/mol |
IUPAC Name |
1-methylpyridin-1-ium-3-ol;chloride |
InChI |
InChI=1S/C6H7NO.ClH/c1-7-4-2-3-6(8)5-7;/h2-5H,1H3;1H |
InChI Key |
YOHGBLPVNQSKNV-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=CC=CC(=C1)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanol](/img/structure/B13236366.png)
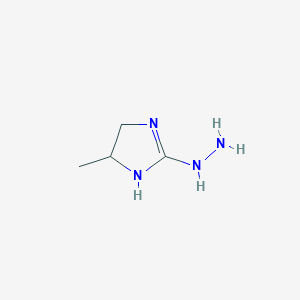
amine](/img/structure/B13236392.png)
![4-[(Pyrrolidin-2-yl)methyl]-1H-pyrazole](/img/structure/B13236397.png)
![1-Methyl-N-[1-(pyridin-4-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13236408.png)

![2-[(2,3-Difluorophenyl)methyl]oxirane](/img/structure/B13236422.png)
![1-[(2-Fluorophenyl)sulfanyl]propan-2-one](/img/structure/B13236423.png)

